molecular formula C19H17F3N2O B2714297 N-[(1,2-dimethylindol-5-yl)methyl]-4-(trifluoromethyl)benzamide CAS No. 852137-52-1

N-[(1,2-dimethylindol-5-yl)methyl]-4-(trifluoromethyl)benzamide

Cat. No. B2714297
CAS RN: 852137-52-1
M. Wt: 346.353
InChI Key: FGSFSZJSJQRBFP-UHFFFAOYSA-N
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Description

“N-[(1,2-dimethylindol-5-yl)methyl]-4-(trifluoromethyl)benzamide” is a compound that has been identified in the context of medicinal chemistry research . It is associated with the development of novel potent and highly selective DDR1 inhibitors . DDR1, or Discoidin domain receptor 1, is a collagen-activated receptor tyrosine kinase and an attractive anti-fibrotic target .


Synthesis Analysis

The synthesis of indole derivatives, such as “N-[(1,2-dimethylindol-5-yl)methyl]-4-(trifluoromethyl)benzamide”, often involves a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .

Scientific Research Applications

Herbicidal Activity

N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a similar benzamide compound, has shown potential as a herbicide effective against annual and perennial grasses. It could be useful in agricultural settings for forage legumes, certain turf grasses, and cultivated crops, indicating a potential area of application for related benzamide compounds in agriculture (K. Viste, A. J. Cirovetti, & B. Horrom, 1970).

Antiarrhythmic Activity

Research on benzamides with trifluoroethoxy ring substituents and heterocyclic amide side chains, like flecainide acetate, has shown significant oral antiarrhythmic activity in mice. This suggests that structurally related benzamides could have potential applications in developing new antiarrhythmic drugs (E. H. Banitt, W. Bronn, W. Coyne, & J. R. Schmid, 1977).

Enzyme Inhibition

A study on substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, originating from the non-steroidal anti-inflammatory drug 4-aminophenazone, showed potential biological applications including inhibition of human recombinant alkaline phosphatase. This indicates a potential use for benzamide derivatives in medicinal chemistry, particularly in targeting nucleotide protein interactions (A. Saeed, S. Ejaz, A. Khurshid, et al., 2015).

Insecticidal Activity

Flubendiamide, a novel class of insecticide with a unique chemical structure including a benzamide component, shows extremely strong activity against lepidopterous pests, including resistant strains. This suggests that benzamide derivatives could be valuable in developing new insecticides with novel modes of action, contributing to integrated pest management programs (Masanori Tohnishi, Hayami Nakao, T. Furuya, et al., 2005).

Future Directions

The future directions for “N-[(1,2-dimethylindol-5-yl)methyl]-4-(trifluoromethyl)benzamide” could involve further exploration of its potential as a DDR1 inhibitor . Given the role of DDR1 in fibrosis, cancer, and atherosclerosis , compounds like “N-[(1,2-dimethylindol-5-yl)methyl]-4-(trifluoromethyl)benzamide” that can selectively inhibit this receptor may have significant therapeutic potential.

properties

IUPAC Name

N-[(1,2-dimethylindol-5-yl)methyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O/c1-12-9-15-10-13(3-8-17(15)24(12)2)11-23-18(25)14-4-6-16(7-5-14)19(20,21)22/h3-10H,11H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSFSZJSJQRBFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1,2-dimethylindol-5-yl)methyl]-4-(trifluoromethyl)benzamide

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